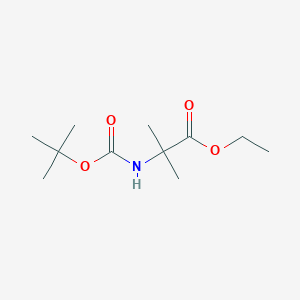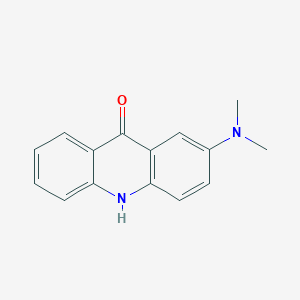
2-(dimethylamino)-10H-acridin-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(dimethylamino)-10H-acridin-9-one is an organic compound that belongs to the acridine family. Acridines are known for their wide range of applications, particularly in the field of medicinal chemistry. This compound is characterized by the presence of a dimethylamino group attached to the acridine core, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-10H-acridin-9-one typically involves the reaction of acridone with dimethylamine under specific conditions. One common method is the condensation reaction where acridone is treated with dimethylamine in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(dimethylamino)-10H-acridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted acridines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(dimethylamino)-10H-acridin-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other acridine derivatives.
Biology: The compound exhibits fluorescence properties, making it useful in biological imaging and as a fluorescent probe.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 2-(dimethylamino)-10H-acridin-9-one primarily involves its interaction with DNA. The compound intercalates between the base pairs of DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The molecular targets include the DNA double helix and various enzymes involved in DNA processing.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine: The parent compound of 2-(dimethylamino)-10H-acridin-9-one, known for its basic structure and properties.
9-aminoacridine: Another derivative of acridine with an amino group at the 9-position, used in similar applications.
Proflavine: A compound with similar intercalating properties, used as an antiseptic and in biological research.
Uniqueness
This compound is unique due to the presence of the dimethylamino group, which enhances its solubility and interaction with biological molecules. This makes it particularly useful in applications requiring strong DNA binding and fluorescence properties.
Propriétés
Numéro CAS |
27143-65-3 |
|---|---|
Formule moléculaire |
C15H14N2O |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
2-(dimethylamino)-10H-acridin-9-one |
InChI |
InChI=1S/C15H14N2O/c1-17(2)10-7-8-14-12(9-10)15(18)11-5-3-4-6-13(11)16-14/h3-9H,1-2H3,(H,16,18) |
Clé InChI |
BOKIPICGONCOGY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)NC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



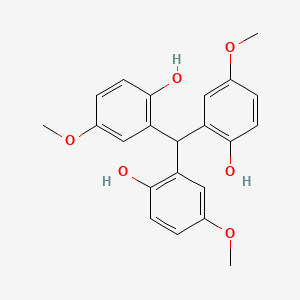
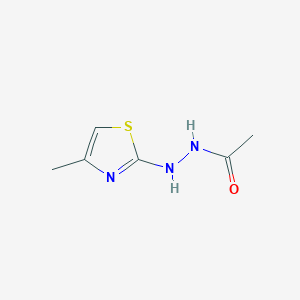

![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998531.png)

![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998558.png)
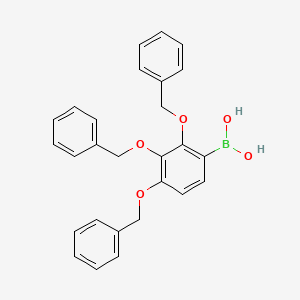
![3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile](/img/structure/B13998587.png)
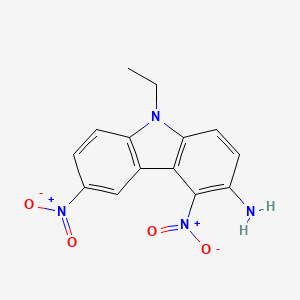
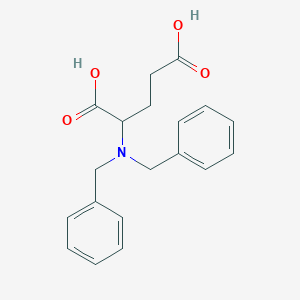
![Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13998602.png)

